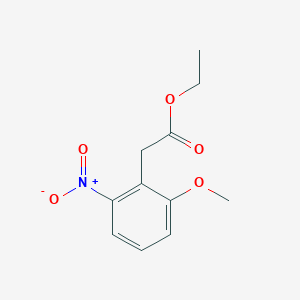

Ethyl 2-methoxy-6-nitrophenylacetate

Übersicht

Beschreibung

Ethyl 2-methoxy-6-nitrophenylacetate (EMNPA) is an organic compound with a variety of uses in scientific research. It is an ester of 2-methoxy-6-nitrophenol and acetic acid and can be synthesized in a variety of ways. EMNPA has been used in studies of biochemical and physiological effects, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Comparative Renal Toxicopathology

A study by Engelhardt (2016) reviewed the nephrotoxicity related to therapeutic oligonucleotides, focusing on modifications like 2'-methoxy-ethyl (2'-MOE) and their effects on the kidney. This research is relevant for understanding how modifications to molecules, similar in function to the methoxy group in Ethyl 2-methoxy-6-nitrophenylacetate, can influence toxicity and pharmacokinetics in therapeutic contexts (Engelhardt, 2016).

Genotoxicity of Ethylating Agents

Shibuya and Morimoto (1993) discussed the mutagenic and carcinogenic effects of 1-ethyl-1-nitrosourea (ENU), a compound known for its ethylating capabilities. This review provides insights into how ethyl groups, similar to the one present in Ethyl 2-methoxy-6-nitrophenylacetate, may participate in DNA modifications and the implications for cancer research (Shibuya & Morimoto, 1993).

Analytical Methods in Antioxidant Activity

Munteanu and Apetrei (2021) provided a comprehensive review of the methods used to determine antioxidant activity, highlighting techniques that could be applicable in studying the antioxidant potential of Ethyl 2-methoxy-6-nitrophenylacetate or its derivatives (Munteanu & Apetrei, 2021).

Structure and Dynamics of Ionic Aggregates

Kutsumizu and Schlick (2005) explored the self-assembling, structure, and dynamics in ionomer membranes, providing a foundation for understanding how Ethyl 2-methoxy-6-nitrophenylacetate could interact at the molecular level in complex systems (Kutsumizu & Schlick, 2005).

Biodegradation and Fate in the Environment

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This study might offer parallels in environmental impact and degradation pathways relevant to Ethyl 2-methoxy-6-nitrophenylacetate, especially considering the structural similarities between ETBE and Ethyl 2-methoxy-6-nitrophenylacetate (Thornton et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-(2-methoxy-6-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-9(12(14)15)5-4-6-10(8)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTAECMRWWLBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-6-nitrophenylacetate | |

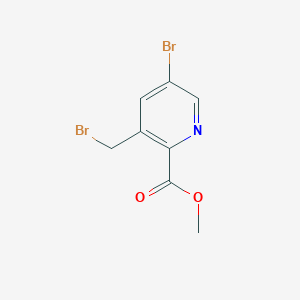

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)

![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)

![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)